N-[4-[4-(3-chlorophenyl)piperazin-1-yl]butyl]isoquinoline-3-carboxamide
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Overview
Description
N-[4-[4-(3-Chlorophenyl)piperazin-1-yl]butyl]isoquinoline-3-carboxamide is a synthetic compound that belongs to the class of arylpiperazine derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications, particularly as ligands for serotonin and dopamine receptors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[4-(3-Chlorophenyl)piperazin-1-yl]butyl]isoquinoline-3-carboxamide typically involves a multi-step process. One common method starts with the reaction of isoquinoline-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with N-[4-(3-chlorophenyl)piperazin-1-yl]butylamine in the presence of a base such as triethylamine to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
N-[4-[4-(3-Chlorophenyl)piperazin-1-yl]butyl]isoquinoline-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
N-[4-[4-(3-Chlorophenyl)piperazin-1-yl]butyl]isoquinoline-3-carboxamide has been studied for various scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its binding affinity to serotonin and dopamine receptors, making it a potential candidate for neuropharmacological studies.
Medicine: Explored for its potential therapeutic effects in treating psychiatric disorders such as depression and anxiety.
Industry: Utilized in the development of new materials and as a precursor for other bioactive compounds.
Mechanism of Action
The mechanism of action of N-[4-[4-(3-Chlorophenyl)piperazin-1-yl]butyl]isoquinoline-3-carboxamide involves its interaction with specific molecular targets, primarily serotonin and dopamine receptors. The compound acts as a ligand, binding to these receptors and modulating their activity. This interaction can influence neurotransmitter release and uptake, thereby affecting various physiological and psychological processes .
Properties
Molecular Formula |
C24H27ClN4O |
---|---|
Molecular Weight |
422.9 g/mol |
IUPAC Name |
N-[4-[4-(3-chlorophenyl)piperazin-1-yl]butyl]isoquinoline-3-carboxamide |
InChI |
InChI=1S/C24H27ClN4O/c25-21-8-5-9-22(17-21)29-14-12-28(13-15-29)11-4-3-10-26-24(30)23-16-19-6-1-2-7-20(19)18-27-23/h1-2,5-9,16-18H,3-4,10-15H2,(H,26,30) |
InChI Key |
UPKZNVQHJZHSGN-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCCCNC(=O)C2=CC3=CC=CC=C3C=N2)C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
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